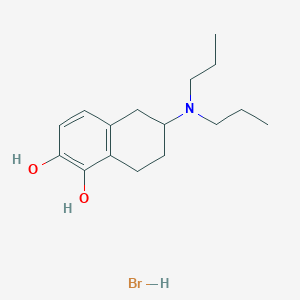
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TL 102 氢溴酸盐: 是一种多巴胺受体激动剂,化学名为6-(二丙基氨基)-5,6,7,8-四氢萘-1,2-二醇氢溴酸盐 。 它主要用于科学研究,以研究多巴胺受体激活的影响 .
准备方法
合成路线和反应条件: TL 102 氢溴酸盐的合成涉及6-(二丙基氨基)-5,6,7,8-四氢萘-1,2-二醇 与氢溴酸的反应。 反应通常在受控的温度和压力条件下进行,以确保形成氢溴酸盐 .
工业生产方法: TL 102 氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和先进设备来保持最终产品的质量和一致性 .
化学反应分析
反应类型: TL 102 氢溴酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌。
还原: 它可以被还原形成二氢衍生物。
取代: 氢溴酸盐基团可以被其他卤素或官能团取代.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 采用亚硫酰氯和三溴化磷等卤化剂.
主要产物:
氧化: 醌类化合物和相关化合物。
还原: 二氢衍生物。
取代: 各种卤化物和官能团衍生物.
科学研究应用
作用机制
机制: TL 102 氢溴酸盐通过与多巴胺受体结合来发挥其作用,特别是 D1 和 D2 受体亚型。 这种结合激活了受体,导致一系列细胞内信号传导事件,调节神经传递 .
分子靶点和途径: TL 102 氢溴酸盐的主要分子靶点是多巴胺受体。 这些受体的激活会影响各种信号通路,包括环腺苷酸 (cAMP) 通路和磷脂酰肌醇通路 .
相似化合物的比较
类似化合物:
- N,N-二丙基多巴胺氢溴酸盐
- 3-[2-(二丙基氨基)乙基]苯酚氢溴酸盐
- TL 232 氢溴酸盐
- 6-羟基-DPAT 氢溴酸盐
独特性: TL 102 氢溴酸盐的独特之处在于其特殊的结构,使其能够选择性地激活多巴胺受体。 这种选择性使其成为研究中一个有价值的工具,用于了解多巴胺受体在各种生理和病理过程中的具体作用 .
属性
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-9-17(10-4-2)13-6-7-14-12(11-13)5-8-15(18)16(14)19;/h5,8,13,18-19H,3-4,6-7,9-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMKMGDVVQKHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
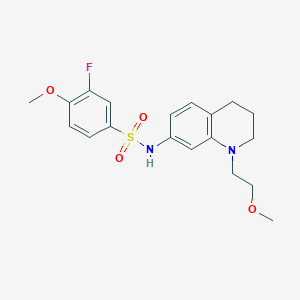
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)

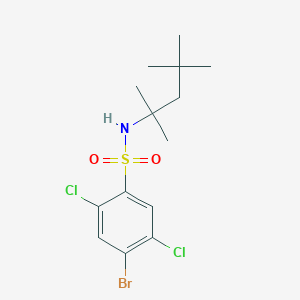
![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)
![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)
![6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)
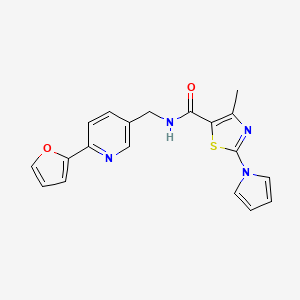
![6-ethenyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2752623.png)
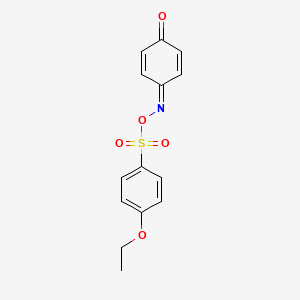
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)
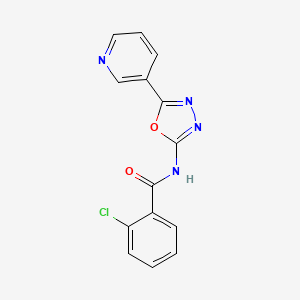
![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)
